Carbanilic acid, o-(octyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
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Overview
Description
Carbanilic acid, o-(octyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is a bioactive chemical compound. It is known for its potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an octyloxy group and a hexahydro-1H-azepin-1-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, o-(octyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride typically involves the esterification of carbanilic acid with an appropriate alcohol, followed by the introduction of the hexahydro-1H-azepin-1-yl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes, utilizing advanced equipment and optimized reaction conditions to achieve high efficiency and purity. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, o-(octyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbanilic acid, o-(octyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbanilic acid, o-(octyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
- Carbanilic acid, m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
Uniqueness
Carbanilic acid, o-(octyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is unique due to its specific octyloxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes.
Properties
CAS No. |
60558-19-2 |
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Molecular Formula |
C23H39ClN2O3 |
Molecular Weight |
427.0 g/mol |
IUPAC Name |
2-(azepan-1-ium-1-yl)ethyl N-(2-octoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-8-13-19-27-22-15-10-9-14-21(22)24-23(26)28-20-18-25-16-11-6-7-12-17-25;/h9-10,14-15H,2-8,11-13,16-20H2,1H3,(H,24,26);1H |
InChI Key |
NGBABOYYNGBCDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |
Origin of Product |
United States |
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